molecular formula C9H9NO2 B14858405 4-Acetyl-6-methylpyridine-2-carbaldehyde

4-Acetyl-6-methylpyridine-2-carbaldehyde

Cat. No.: B14858405
M. Wt: 163.17 g/mol
InChI Key: NJTHRKSOQUYJNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methylpyridine-2-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Friedel-Crafts acylation of 6-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetyl group at the 4-position of the pyridine ring. Subsequent oxidation of the methyl group at the 2-position using an oxidizing agent like potassium permanganate or chromium trioxide yields the aldehyde functional group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-6-methylpyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones.

    Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methylpyridine-2-carbaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons and is converted to a primary alcohol .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-6-methylpyridine-2-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-acetyl-6-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c1-6-3-8(7(2)12)4-9(5-11)10-6/h3-5H,1-2H3

InChI Key

NJTHRKSOQUYJNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C=O)C(=O)C

Origin of Product

United States

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